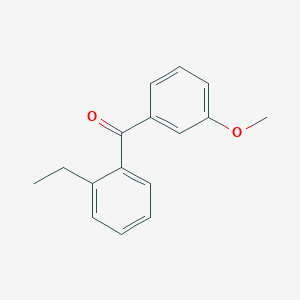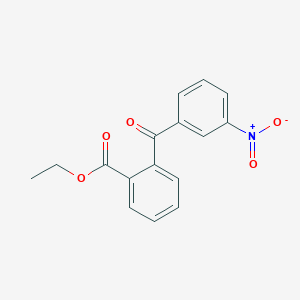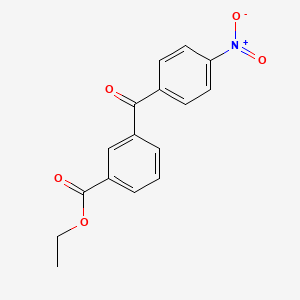
4-Acetoxy-3',5'-difluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxy-3’,5’-difluorobenzophenone is a synthetic compound belonging to the benzophenone family. This compound is characterized by the presence of an acetoxy group at the 4-position and two fluorine atoms at the 3’ and 5’ positions on the benzophenone core. It has gained attention in the scientific community due to its potential therapeutic and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3’,5’-difluorobenzophenone typically involves the acetylation of 3’,5’-difluorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
The reaction can be represented as follows:
3’,5’-Difluorobenzophenone+Acetic AnhydridePyridine4-Acetoxy-3’,5’-difluorobenzophenone+Acetic Acid
Industrial Production Methods
Industrial production of 4-Acetoxy-3’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Typically involves recrystallization or chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetoxy-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 3’,5’-difluorobenzophenone.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Hydrolysis: 3’,5’-Difluorobenzophenone
Reduction: 4-Hydroxy-3’,5’-difluorobenzophenone
Substitution: Various substituted benzophenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Acetoxy-3’,5’-difluorobenzophenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Acetoxy-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis, releasing the active 3’,5’-difluorobenzophenone, which can interact with various enzymes and receptors. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’,5’-Difluorobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
4-Hydroxy-3’,5’-difluorobenzophenone: Formed by the reduction of 4-Acetoxy-3’,5’-difluorobenzophenone.
4-Acetoxybenzophenone: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness
4-Acetoxy-3’,5’-difluorobenzophenone is unique due to the presence of both the acetoxy group and fluorine atoms, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
[4-(3,5-difluorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c1-9(18)20-14-4-2-10(3-5-14)15(19)11-6-12(16)8-13(17)7-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUYOASASRMVJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641729 |
Source


|
| Record name | 4-(3,5-Difluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-05-7 |
Source


|
| Record name | Methanone, [4-(acetyloxy)phenyl](3,5-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Difluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














